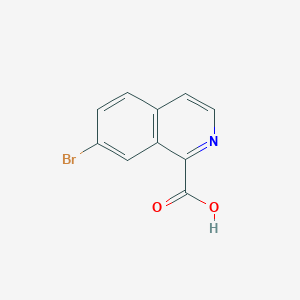

7-Bromoisoquinoline-1-carboxylic acid

Descripción general

Descripción

7-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

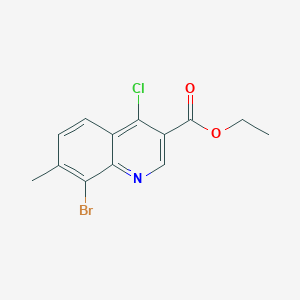

The synthesis of 7-Bromoisoquinoline-1-carboxylic acid and similar compounds involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

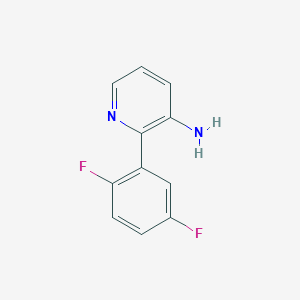

The molecular structure of 7-Bromoisoquinoline-1-carboxylic acid consists of a carboxylic acid group (-COOH) attached to an isoquinoline ring, which is a heterocyclic compound containing a benzene ring fused with a pyridine ring . The presence of the bromine atom on the isoquinoline ring differentiates it from other isoquinoline carboxylic acids.Chemical Reactions Analysis

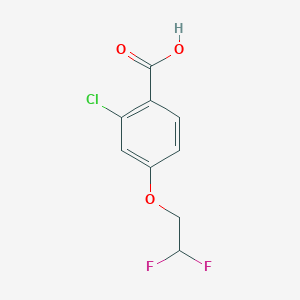

Carboxylic acids, including 7-Bromoisoquinoline-1-carboxylic acid, can undergo a variety of reactions. They can react with bases to form ionic salts . They can also undergo substitution reactions, where the hydroxyl hydrogen in the carboxylic acid group is replaced by other groups .Physical And Chemical Properties Analysis

Carboxylic acids, including 7-Bromoisoquinoline-1-carboxylic acid, have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H . They can exhibit hydrogen bonding, which contributes to their high melting and boiling points and their solubility in water and other polar solvents .Aplicaciones Científicas De Investigación

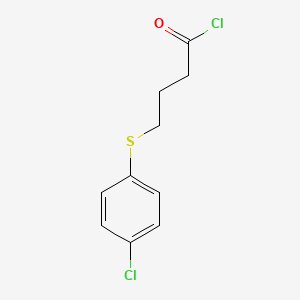

In the field of organic synthesis, carboxylic acids can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .

-

Organic Synthesis : Carboxylic acids are versatile organic compounds used in organic synthesis . They can participate in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

-

Nanotechnology : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

-

Polymers : In the area of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .

-

Medicinal Chemistry : Carboxylic acids are also used in medicinal chemistry. They are often used in the process of lead optimization, which involves fine-tuning lead compounds from biologically active hits to suitable drug candidates for clinical trials .

-

Antibacterial and Antioxidant Activities : Some carboxylic acids have shown antibacterial and antioxidant activities. For example, a study on [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs showed good antibacterial activity against four bacterial strains .

-

Molecular Modeling : Carboxylic acids are also used in molecular modeling studies. In the same study mentioned above, the compounds were assessed for their in silico molecular docking analysis .

-

Food Industry : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .

-

Surface Modification : Carboxylic acids can be used for the modification of surfaces, such as nanoparticles and nanostructures like carbon nanotubes and graphene . This can help promote dispersion and incorporation of these materials in various applications.

-

Pharmacy : Carboxylic acids have applications in the pharmaceutical industry. They can be used in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, anti-coagulants, and cholesterol-lowering drugs .

-

Lead Optimization : In medicinal chemistry, carboxylic acids are often used in the process of lead optimization. This involves fine-tuning lead compounds from biologically active hits to suitable drug candidates for clinical trials .

-

Carboxylic Acid Protecting Groups : Carboxylic acids can be used as protecting groups in organic synthesis. This can be particularly useful in solid phase peptide synthesis .

-

Bioisosteres in Medicinal Chemistry : Carboxylic acids can be replaced with bioisosteres to improve the activity, selectivity, and pharmacokinetic ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates .

Safety And Hazards

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including 7-Bromoisoquinoline-1-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . Future research may focus on improving these catalytic processes and exploring new applications for these compounds .

Propiedades

IUPAC Name |

7-bromoisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDJRQZUFMEDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromoisoquinoline-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

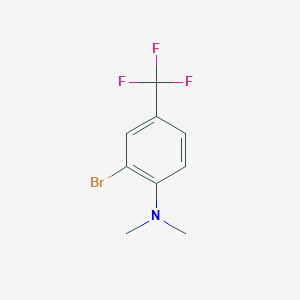

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)